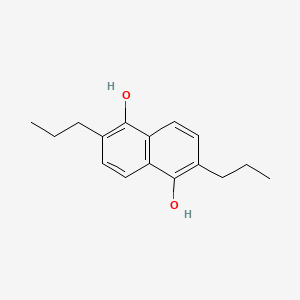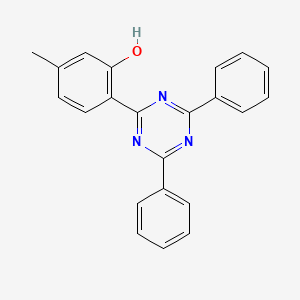
Palladium--silver (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–silver (1/3) is a bimetallic compound consisting of palladium and silver atoms in a 1:3 ratio. This compound is part of the platinum group metals and is known for its unique catalytic properties. The combination of palladium and silver enhances the compound’s stability and reactivity, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium–silver (1/3) can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sonochemical preparation. One common method involves the reduction of palladium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: On an industrial scale, palladium–silver (1/3) is produced using wet chemical methods such as the sol-gel process or reduction by alcohols. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s catalytic properties .
Análisis De Reacciones Químicas
Types of Reactions: Palladium–silver (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its catalytic activity in hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–silver (1/3) include hydrogen gas, oxygen, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–silver (1/3) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can convert unsaturated hydrocarbons to saturated ones, while in oxidation reactions, it can produce various oxidized organic compounds .
Aplicaciones Científicas De Investigación
Palladium–silver (1/3) has a wide range of scientific research applications due to its unique catalytic properties. In chemistry, it is used as a catalyst in cross-coupling reactions such as the Suzuki and Heck reactions. In biology, the compound is explored for its potential in drug delivery and bio-sensing applications .
In medicine, palladium–silver (1/3) nanoparticles have shown promise in photothermal therapy and as antibacterial agents. The compound’s ability to catalyze the reduction of toxic pollutants makes it valuable in environmental remediation efforts .
Comparación Con Compuestos Similares
Palladium–silver (1/3) is unique compared to other bimetallic compounds due to its specific ratio of palladium to silver atoms. Similar compounds include palladium–gold and palladium–platinum, which also exhibit catalytic properties but differ in their stability and reactivity. Palladium–silver (1/3) is particularly valued for its high selectivity and efficiency in catalytic reactions .
List of Similar Compounds:- Palladium–gold
- Palladium–platinum
- Palladium–rhodium
- Palladium–iridium
- Palladium–osmium
Propiedades
| 173688-93-2 | |
Fórmula molecular |
Ag3Pd |
Peso molecular |
430.02 g/mol |
Nombre IUPAC |
palladium;silver |
InChI |
InChI=1S/3Ag.Pd |
Clave InChI |
MGVPDBBXDAWGMV-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)


